molecular formula C23H22N4 B3007859 N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-09-7

N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3007859
CAS RN: 890619-09-7
M. Wt: 354.457
InChI Key: AKOKVJMSSFGLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with various substituents attached at different positions. These include a benzyl group, a methyl group, a phenyl group, and a prop-2-en-1-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions to occur .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Indole-based compounds have been explored as anti-HIV agents. Kasralikar et al. conducted molecular docking studies on indolyl and oxochromenyl xanthenone derivatives, identifying their potential against HIV-1 .

Multicomponent Reactions

Indoles play a crucial role in multicomponent reactions (MCRs) for synthesizing various heterocyclic compounds. Recent studies (2012–2017) have highlighted the use of indoles in MCRs, leading to the design of polycyclic structures with chemical and biomedical relevance .

Allyl–Allyl Cross-Coupling

The compound’s allyl group could be leveraged in cross-coupling reactions. Recent developments in allyl–allyl cross-coupling reactions have implications for constructing complex molecules with adjacent tertiary stereocenters .

Synthesis of Biologically Active Molecules

Indoles are versatile building blocks for biologically active compounds. Researchers have used indole derivatives to synthesize α-methylene-γ-butyrolactones and γ-butyrolactams, both of which exhibit interesting biological properties .

Anti-Tubercular Activity

While specific studies on our compound are scarce, related indole derivatives have been evaluated for their anti-tubercular activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and tested against Mycobacterium tuberculosis H37Ra .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolopyrimidine derivatives have been studied as potential CDK2 inhibitors, which could make them useful in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to material safety data sheets (MSDS) for specific compounds to ensure safe handling .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

N-benzyl-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-3-10-20-17(2)26-23-21(19-13-8-5-9-14-19)16-25-27(23)22(20)24-15-18-11-6-4-7-12-18/h3-9,11-14,16,24H,1,10,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOKVJMSSFGLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.